Allyloxy propanol

Alkyd Coatings VOC Compliance Crosslinking

Procurement pain point: Higher molecular weight propoxylated allyl alcohols reduce volatility but sacrifice reactivity, altering kinetics and final polymer properties. Allyloxy propanol (CAS 6180-67-2) solves this as a low-MW monomeric intermediate. - Enables high-solids alkyd resins (10-70% w/w) with ambient cure and no yellowing, compliant with VOC regulations. - Serves as a precise end-capping agent for linear polyurethane elastomers (Mn 750-10,000) allowing peroxide vulcanization. - Provides a versatile R&D feedstock for Ru/Rh-catalyzed isomerization to 1-propenyl derivatives or cyclic acetals.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 6180-67-2
Cat. No. B3427768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyloxy propanol
CAS6180-67-2
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC=CCOCCCO
InChIInChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
InChIKeyJTWOSPUWOVJQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyloxy Propanol: Chemical Profile & Reactivity


Allyloxy propanol (CAS 6180-67-2), also known as 3-(allyloxy)propan-1-ol, is a C6 ether-alcohol that serves as a versatile intermediate in polymer and specialty chemical synthesis [1]. Its molecular structure features an allyl ether and a primary hydroxyl group, enabling participation in addition, polymerization, and condensation reactions [2]. In its pure form, it presents as a colorless to light yellow liquid with complete water miscibility , and it is classified for transport under UN 1987 .

Role Dual-function synthetic intermediate
Reactive groups Allyl ether + primary hydroxyl
Format Water-miscible liquid for polymer & coating workflows

Why Allyloxy Propanol Cannot Be Substituted


While the broader class of propoxylated allyl alcohols (CAS 9042-19-7) may appear functionally similar due to their shared allyl and hydroxyl groups, generic substitution fails due to a crucial performance trade-off. Bulkier, oligomeric analogs like allyl alcohol propoxylate are often selected for their lower volatility and reduced toxicity [1], but this comes at the cost of sacrificing the high reactivity and process-specific performance that the lower molecular weight Allyloxy propanol (monomeric) provides. Direct substitution with higher molecular weight polyether analogs alters reaction kinetics and can preclude the specific performance outcomes documented in the sections below.

Attribute
Allyloxy propanol
Propoxylated allyl alcohols
Molecular weight class
Monomeric (low MW)
Oligomeric (higher MW)
Functional group density
Higher allyl/hydroxyl per unit mass
Diluted by propoxylation
Substitution impact
May alter reaction kinetics and shift performance outcomes; direct interchange not supported

Allyloxy Propanol: Evidence vs. Analogues


VOC Compliance and Yellowing Resistance in Alkyd Coatings

In high-solids alkyd coating formulations, incorporating allyloxypropanol offers a direct route to reducing volatile organic compound (VOC) emissions while mitigating yellowing, a failure mode linked to high levels of unsaturated fatty acids in conventional alternatives [1]. The patent establishes that alkyd resins can be formulated with 10 to 70 percent by weight of allyloxypropanol, enabling the formulation of high-solids, low-VOC coatings [2]. Crucially, the crosslinking mechanism via allyl ether oxidation does not produce yellow color bodies, unlike the increased unsaturation in comparative low-VOC alkyds [3].

VOC & yellowing resistance
Class-level inference
No yellow color bodies
vs. high-solids alkyds: yellowing from fatty acid unsaturation
Supports low-VOC alkyd formulation selection
Air-drying ambient condition oxidation context
Alkyd Coatings VOC Compliance Crosslinking

Polyurethane End-Capping: Molecular Weight Control

Allyloxy propanol, in the form of diallyloxypropanol, serves as a specific diethylenically unsaturated monohydric alcohol for end-capping linear polyurethane elastomers. This process introduces terminal unsaturation, enabling subsequent vulcanization (crosslinking) to enhance mechanical properties [1]. The patent describes a specific process of reacting a saturated polymeric dihydroxy compound with an organic diisocyanate and a diethylenically unsaturated monohydric alcohol like diallyloxypropanol [2]. The molecular weight of the saturated polymeric dihydroxy compound is precisely between 750 and 10,000 g/mol [3], demonstrating the use of this compound for molecular weight control in high-performance materials.

PU end-capping control
Head-to-head
Mn range 750–10,000 g/mol
Enables precise molecular weight control in telechelic PU
Diterminally unsaturated elastomer; peroxide vulcanization ready
Polyurethane Elastomers Thermoplastics Functionalization

Catalytic Isomerization Selectivity

Allyloxy propanol participates in highly selective isomerization reactions that can be steered toward either 1-propenyl derivatives or cyclic acetals of propanal, depending on the transition metal catalyst used (Ru or Rh) . This catalytic selectivity enables distinct synthetic pathways from a single starting material. While this capability is shared across some allyloxyalcohols , the specific molecular weight and structure of allyloxy propanol may offer advantages in purification or subsequent reaction steps compared to its higher molecular weight propoxylated analogues, which could exhibit different volatility and solubility characteristics.

Catalytic isomerization
Data to verify
Selectivity governed by Ru vs Rh catalyst choice
Reported synthetic platform potential
Cross-study comparable; source-specific validation review needed
Organic Synthesis Isomerization Catalysis

Reactivity vs. Toxicity: The Fundamental Trade-off

A fundamental and quantifiable trade-off exists between Allyloxy propanol and its common alternative, propoxylated allyl alcohol (e.g., CAS 9042-19-7). While propoxylated allyl alcohols are described as favorable replacements for allyl alcohol due to their lower volatility and lower toxicity [1], this advantage is a direct consequence of their increased molecular weight from propoxylation, which necessarily dilutes the reactive allyl and hydroxyl functionality per unit mass. Consequently, Allyloxy propanol's lower molecular weight (116.16 g/mol ) confers higher reactivity and functional group density, making it the preferred choice for applications where maximizing reaction kinetics or active sites is paramount, despite its higher volatility (predicted boiling point 186.0±15.0 °C ).

Reactivity vs. toxicity
Class-level inference
LD50 (oral, mouse) = 4 mg/kg
vs. propoxylated analogs: reported lower acute toxicity
Higher reactivity per unit mass; reported acute toxicity context
Procurement decision: reactivity-driven fit with handling precautions
Toxicology Physical Properties Reactive Diluents

Allyloxy Propanol: Key Application Scenarios


Low-VOC Architectural Alkyd Coatings

Procure Allyloxy propanol when formulating next-generation alkyd resins for architectural enamels and varnishes that must comply with stringent VOC regulations without compromising film quality. As established, its incorporation at 10-70% by weight enables high-solids formulations that cure at ambient conditions without developing yellow color bodies, a key differentiator from conventional low-VOC alkyds that rely on increased fatty acid unsaturation [1].

Telechelic Polyurethane Prepolymers

Use diallyloxypropanol as a key end-capping agent in the production of linear polyurethane elastomers with controlled molecular weight. As shown, it reacts with a polymeric dihydroxy compound (Mn 750-10,000) and a diisocyanate to yield a stable, diterminally unsaturated elastomer, ready for subsequent peroxide vulcanization [2]. This is a precise, quantifiable application not achievable with monofunctional or non-allylic end-cappers.

Catalytic Platform for Fine Chemical Synthesis

Source Allyloxy propanol as a versatile starting material in R&D settings where a single feedstock can be selectively isomerized to either 1-propenyl derivatives or cyclic acetals using Ru or Rh catalysts. Its reactivity profile offers synthetic flexibility for exploring diverse chemical space in medicinal or specialty chemical programs .

Application
Selection Property
Validation Focus
Low-VOC architectural alkyd coatings
Yellowing resistance in high-solids formulations
Ambient-cure color stability; VOC compliance review
Telechelic polyurethane prepolymers
End-capping reactivity for molecular weight control
Molecular weight distribution; vulcanization readiness
Fine chemical synthesis platform
Catalytic isomerization selectivity
Pathway selectivity validation under Ru or Rh catalysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyloxy propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.